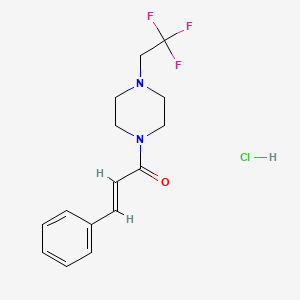

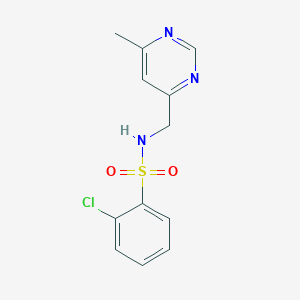

![molecular formula C24H27FN4O B2690314 2-(2,5-dimethylphenyl)-7-(3-fluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one CAS No. 1251610-21-5](/img/structure/B2690314.png)

2-(2,5-dimethylphenyl)-7-(3-fluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Imidazo[1,2-a]pyrazin-8(7H)-one is a relatively new ring system that constitutes a scaffold possessing diverse biological activity . It has been reported as antiarrhythmics, GABAA receptor agonists for the treatment of anxiety, inhibitors of various kinases, and CXCR3 antagonists with anti-inflammatory action . It is also useful in material science because of its structural character .

Synthesis Analysis

The most common synthesis of imidazo[1,2-a]pyrazin-8(7H)-one starts from 2,3-dichloropyrazine and consists of cyclization of the intermediate 3-amino-2-chloropyrazine by the action of α-halocarbonyl reagents followed by hydrolysis of the resulting 8-chloroimidazo[4,3-a]-pyrazines . A suitable approach to the synthesis of 7-arylimidazo[1,2-a]pyrazin-8(7H)-ones has been suggested, starting from esters of oxalic acid monoamides via cyclization of intermediate 3-aminopyrazin-2-ones with α-halocarbonyl compounds .Chemical Reactions Analysis

In silico probing of five proprietary pharmaceutical company libraries enabled rapid expansion of the hit chemotype, alleviating initial concerns about the core chemical structure while simultaneously improving antiparasitic activity and selectivity index relative to the background cell line .Applications De Recherche Scientifique

1. Antipsychotic Agent Research

The compound 2-(2,5-Dimethylphenyl)-7-(3-Fluorophenyl)Imidazo[1,2-a]Pyrazin-8(7H)-one is related to a class of compounds studied for their potential as antipsychotic agents. Research on similar compounds, such as 1,3-Dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrated antipsychotic-like profiles in behavioral animal tests. Notably, these compounds did not interact with dopamine receptors, unlike many clinically available antipsychotic agents. This suggests a novel mechanism of action for antipsychotic drugs and opens new avenues for treating psychiatric disorders (Wise et al., 1987).

2. Luminescence Studies

Compounds structurally similar to 2-(2,5-Dimethylphenyl)-7-(3-Fluorophenyl)Imidazo[1,2-a]Pyrazin-8(7H)-one have been studied for their luminescent properties. For instance, research on condensed lumazine-ringsystems, which include imidazo[1,2-a]pyrazin derivatives, found these compounds to exhibit high fluorescence. This fluorescence is potentially useful in developing new materials for optical and electronic applications (Abou‐Hadeed & Pfleiderer, 2002).

3. Spectroscopic Properties and Structural Studies

Fundamental studies on the structures and spectroscopic properties of Imidazo[1,2-a]pyrazin-3(7H)-one derivatives, which are closely related to the compound , have revealed significant insights. These studies, involving X-ray crystallography, UV/vis absorption spectroscopy, NMR, and calculations, help in understanding the electronic structure and reactivity of these compounds, crucial for their application in various scientific fields (Nakai et al., 2003).

4. Pharmaceutical Research

While the specific compound has not been directly studied in pharmaceutical contexts, structurally related compounds have been explored for various pharmaceutical applications. For example, substituted imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized for studying peripheral benzodiazepine receptors using positron emission tomography, which is crucial in understanding and treating neurodegenerative disorders (Fookes et al., 2008).

Orientations Futures

Imidazole has become an important synthon in the development of new drugs. The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature . Therefore, it is expected that the research and development of imidazole derivatives including “2-(2,5-dimethylphenyl)-7-(3-fluorophenyl)imidazo[1,2-a]pyrazin-8(7H)-one” will continue in the future.

Propriétés

IUPAC Name |

(2-ethylpiperidin-1-yl)-[4-(4-fluoro-3-methylanilino)-7-methyl-1,8-naphthyridin-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27FN4O/c1-4-18-7-5-6-12-29(18)24(30)20-14-26-23-19(10-8-16(3)27-23)22(20)28-17-9-11-21(25)15(2)13-17/h8-11,13-14,18H,4-7,12H2,1-3H3,(H,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQACNVPNTVKTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1C(=O)C2=CN=C3C(=C2NC4=CC(=C(C=C4)F)C)C=CC(=N3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-ethylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2690234.png)

![7-(4-(3-chlorophenyl)piperazine-1-carbonyl)-5-methyl-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2690235.png)

![methyl 5-(((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2690241.png)

![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2690243.png)

![(7-methyl-4,4-dioxido-1-(4-vinylbenzyl)-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2690244.png)

![N-(3-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2690245.png)

![[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea](/img/structure/B2690248.png)

![1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine](/img/structure/B2690251.png)